Trifloxystrobin

説明

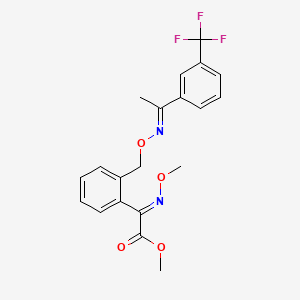

Benzeneacetic acid, alpha-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (alphaE)- has been reported in Apis cerana with data available.

This compound is a foliar applied fungicide for cereals which is particularly active against Ascomycetes, Deuteromycetes and Oomycetes. It has a broad spectrum of action with preventative and curative action. It is a respiration inhibitor (QoL fungicide).

特性

IUPAC Name |

methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCZDRURRATYFI-TVJDWZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032580 | |

| Record name | Trifloxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Trifloxystrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

approximately 312 °C | |

| Record name | Trifloxystrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>70.00 °C (>158.00 °F) | |

| Record name | Trifloxystrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.610 mg/L at 25 °C, In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) | |

| Record name | Trifloxystrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 g/mL at 21 °C | |

| Record name | Trifloxystrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.55X10-8 mm Hg at 25 °C | |

| Record name | Trifloxystrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trifloxystrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

141517-21-7 | |

| Record name | Trifloxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141517-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifloxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trifloxystrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72.9 °C | |

| Record name | Trifloxystrobin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Environmental Fate and Degradation of Trifloxystrobin in Soil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxystrobin, a broad-spectrum fungicide from the strobilurin class, is widely used in agriculture to control a variety of fungal diseases. Its environmental fate, particularly in soil, is a critical aspect of its overall safety and risk assessment. This technical guide provides a comprehensive overview of the degradation of this compound in the soil environment, detailing its degradation pathways, half-life under various conditions, and the primary metabolites formed. It also outlines detailed experimental protocols for studying its degradation and presents quantitative data in a clear, tabular format. Diagrams illustrating the degradation pathways and experimental workflows are included to provide a visual representation of the key processes.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for comprehending its behavior and fate in the soil.

| Property | Value | Reference |

| IUPAC Name | methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate | [1] |

| CAS Number | 141517-21-7 | |

| Molecular Formula | C₂₀H₁₉F₃N₂O₄ | [1] |

| Molecular Weight | 408.4 g/mol | |

| Appearance | White, odorless powder | [2] |

| Melting Point | 72.9 °C | [2] |

| Water Solubility | 0.610 mg/L at 25 °C | [1] |

| Vapor Pressure | 3.4 x 10⁻⁶ mPa at 25 °C | |

| LogP (Kow) | 4.5 at 25 °C | [1] |

| Soil Sorption Koc | 1642–3745 |

This compound has low aqueous solubility and a high octanol-water partition coefficient (LogP), indicating its lipophilic nature and a tendency to adsorb to soil organic matter.[2]

Degradation of this compound in Soil

This compound degrades in soil through a combination of biotic and abiotic processes. The primary degradation pathways are hydrolysis and isomerization.[3][4] Photolysis is also a significant factor in the dissipation of this compound in field conditions.[4][5]

Degradation Pathways

The main degradation pathway for this compound in soil is the hydrolysis of the methyl ester group to form its corresponding carboxylic acid metabolite, this compound acid (CGA 321113).[2][4] This transformation is primarily microbially mediated.[2] this compound also undergoes isomerization of the (E,E) isomer to other geometric isomers (E,Z; Z,E; and Z,Z).[3]

Half-Life (DT50) in Soil

This compound degrades relatively quickly in soil, while its primary metabolite, this compound acid, is significantly more persistent.[2] The degradation rate is influenced by various environmental factors.

Table 1: Aerobic Soil Metabolism of this compound and this compound Acid (CGA 321113)

| Compound | Soil Type | Temperature (°C) | DT50 (days) | Reference |

| This compound | Various | Laboratory | < 3 | [2] |

| Various | Field | 0.54 - 8.8 | [6] | |

| Silty Clay, Clay, Sandy Loam | Laboratory | 1.8 - 2.3 | [1] | |

| Paddy Soil | Field | 2 - 5 | [1] | |

| Loam | 20 | 1.9 | [7] | |

| Sandy Loam | 20 | 3.0 | [7] | |

| This compound Acid (CGA 321113) | Various | Laboratory | ~100 | [2] |

Factors Influencing Degradation

Several factors influence the rate of this compound degradation in soil:

-

Soil Properties: The extent of adsorption of this compound and its acid metabolite is directly correlated with the organic matter and clay content of the soil.[8]

-

Photolysis: Photolysis is a major pathway for the dissipation of this compound under field conditions, with the number of sunshine hours being a key influencing factor.[4][9]

-

Temperature: Degradation rates are generally slower at lower temperatures for both the parent compound and its acid metabolite.[2]

-

Soil Moisture: Lower soil moisture content can lead to slower dissipation rates.[2]

-

pH: this compound is more susceptible to hydrolysis under basic conditions.[2]

Experimental Protocols

The study of this compound's degradation in soil typically follows standardized guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Aerobic Soil Metabolism Study (based on OECD 307)

This protocol outlines the key steps for conducting a laboratory-based aerobic soil metabolism study.

Methodology:

-

Soil Selection and Preparation:

-

Collect fresh soil from a site with no recent pesticide application.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Pre-incubate the soil in the dark at the test temperature and moisture for a period (e.g., 7-14 days) to allow microbial activity to stabilize.[10]

-

-

Test Substance Application:

-

Prepare a stock solution of radiolabeled ([¹⁴C]) this compound in a suitable solvent.

-

Apply the test substance to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.[10]

-

-

Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometers).

-

Incubate the samples in the dark under controlled aerobic conditions (e.g., 20 ± 2 °C and 40-60% of maximum water holding capacity).[2]

-

Include traps for volatile organic compounds and carbon dioxide to monitor mineralization.[10]

-

-

Sampling and Extraction:

-

Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate solvent mixture, such as acetonitrile/water.[11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure.[12][13]

-

-

QuEChERS Extraction and Clean-up (Example): [12][13]

-

Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

-

Add water (if the soil is dry) and acetonitrile.

-

Shake vigorously for a specified time (e.g., 1 minute).

-

Add extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Shake again and centrifuge to separate the layers.

-

Take an aliquot of the supernatant (acetonitrile layer) for clean-up.

-

Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., PSA, C18) to the extract, vortexing, and centrifuging.

-

The final extract is ready for analysis.

-

-

Analysis:

-

Analyze the extracts for this compound and its metabolites using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14]

-

Quantify the amount of parent compound and metabolites at each time point.

-

Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.

-

-

Data Analysis:

-

Calculate the dissipation kinetics of this compound and the formation and decline of its metabolites.

-

Determine the half-life (DT50) and DT90 values using appropriate kinetic models (e.g., first-order kinetics).

-

Analytical Method: LC-MS/MS

Table 2: Example LC-MS/MS Parameters for the Analysis of this compound and this compound Acid

| Parameter | Setting |

| Chromatography System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analytes, followed by re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | This compound: e.g., m/z 409 -> 186, 206 This compound Acid (CGA 321113): e.g., m/z 395 -> 186, 206 |

Conclusion

This compound undergoes relatively rapid degradation in soil, primarily through microbial hydrolysis to form the more persistent metabolite, this compound acid (CGA 321113). Photolysis and isomerization are also important degradation pathways. The rate of degradation is influenced by a variety of soil and environmental factors. Standardized laboratory and field studies, following guidelines such as OECD 307, are essential for accurately assessing the environmental fate of this compound and its metabolites. The use of robust analytical techniques like LC-MS/MS is crucial for the sensitive and specific quantification of these compounds in complex soil matrices. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of this compound.

References

- 1. This compound | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. This compound (Ref: CGA 279202) [sitem.herts.ac.uk]

- 4. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 6. Field dissipation of this compound and its metabolite this compound acid in soil and apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Residues and dissipation of this compound and its metabolite in tomatoes and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environmental fate of this compound in soils of different geographical origins and photolytic degradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. weber.hu [weber.hu]

- 13. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 14. Determination of this compound and its metabolites in Hawaii soils by ASE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Trifloxystrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin, a synthetic fungicide belonging to the strobilurin class, is a potent inhibitor of fungal mitochondrial respiration. Its efficacy as a broad-spectrum agrochemical stems from its unique physicochemical properties that govern its environmental fate, bioavailability, and interaction with target organisms. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its mode of action. All quantitative data are summarized for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is an odorless white powder with a defined molecular structure that dictates its behavior in various environmental and biological systems.[1][2]

Table 1: Identification and Structural Information

| Property | Value | Reference |

| IUPAC Name | methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate | [1][3] |

| CAS Number | 141517-21-7 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₂₀H₁₉F₃N₂O₄ | [1][2][4][6][7][8] |

| Molecular Weight | 408.37 g/mol | [1][2][4][6] |

| Canonical SMILES | C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F | [9] |

| InChIKey | ONCZDRURRATYFI-TVJDWZFNSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Temperature (°C) | Reference |

| Melting Point | 72.9 °C | [1][2][3][10] | |

| Boiling Point | ~312 °C | [1][2] | |

| Density | 1.36 g/cm³ | 20 | [1][3][11] |

| Vapor Pressure | 3.4 x 10⁻⁶ Pa (2.55 x 10⁻⁸ mm Hg) | 25 | [1][2][3][11][12] |

| Water Solubility | 0.61 mg/L | 25 | [1][10][11] |

| log Kₒw (Octanol-Water Partition Coefficient) | 4.5 | 25 | [1][2][10][11][12] |

| Henry's Law Constant | 2.3 x 10⁻³ Pa·m³/mol | 25 | [3][13] |

| Dissociation Constant (pKa) | No dissociation between pH 2 and 12 | [11][12] |

Table 3: Solubility in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Acetone | >500 | 20-25 | [10][11][12] |

| Dichloromethane | >500 | 20-25 | [10][11][12] |

| Ethyl acetate | >500 | 20-25 | [10][11][12] |

| Toluene | 500 | 20-25 | [10][11][12] |

| Methanol | 76 | 20-25 | [10][11][12] |

| n-octanol | 18 | 20-25 | [10][11][12] |

| n-hexane | 11 | 20-25 | [10][11][12] |

Table 4: Stability Profile

| Condition | Half-life (DT₅₀) | pH | Temperature (°C) | Reference |

| Hydrolysis | 8.6 years | 5 | 20 | [3][10] |

| 80.1 days | 7 | 20 | [3][10] | |

| 1.1 days | 9 | 20 | [3][10] | |

| Aqueous Photolysis | 13.0 hours | 4 | 25 | [14][15] |

| 11.9 hours | 7 | 25 | [14][15] | |

| 4.3 hours | 9 | 25 | [14][15] | |

| Soil (Aerobic) | < 3 days (laboratory) | [11] |

Experimental Protocols

The determination of the physicochemical properties of this compound adheres to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different laboratories.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the column elution method, suitable for substances with low solubility.

-

Preparation of the Column: A micro-column is packed with an inert support material, such as quartz sand, which is then coated with an excess of this compound.

-

Elution: Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached.

-

Sample Collection: The eluate is collected in fractions at regular intervals.

-

Analysis: The concentration of this compound in each fraction is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determination of Solubility: A plateau in the concentration of this compound in the eluate indicates saturation. The water solubility is the mean concentration of the fractions in the plateau region. The experiment is conducted at a constant temperature, typically 20 ± 0.5 °C.[16][17][18][19]

Vapor Pressure Determination (OECD Guideline 104)

For a substance with low volatility like this compound, the gas saturation method is appropriate.

-

Sample Preparation: A sample of this compound is placed in a thermostatically controlled saturation chamber.

-

Gas Saturation: A slow, steady stream of an inert gas (e.g., nitrogen) is passed through or over the sample, allowing the gas to become saturated with the vapor of this compound.

-

Vapor Trapping: The saturated gas is then passed through a cold trap or an adsorbent tube to condense or trap the this compound vapor.

-

Quantification: The amount of this compound trapped is quantified using a sensitive analytical technique like Gas Chromatography (GC) or HPLC.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the chamber, and the temperature. Measurements are taken at a minimum of two temperatures to establish the vapor pressure curve.[20][21][22][23][24]

Octanol-Water Partition Coefficient (log Kₒw) Determination (OECD Guideline 117)

The HPLC method is a reliable and efficient way to determine the log Kₒw of this compound.

-

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient.

-

Calibration: A calibration curve is generated by injecting a series of reference compounds with known log Kₒw values and recording their retention times.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the reference compounds.

-

Determination of log Kₒw: The retention time of this compound is measured, and its log Kₒw is determined by interpolation from the calibration curve. The mobile phase typically consists of a mixture of methanol and water.[7][15][25]

Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered study evaluates the abiotic degradation of this compound in water at different pH levels.

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for further tiers).

-

Sampling: Aliquots are taken from each solution at specific time intervals.

-

Analysis: The concentration of the parent this compound and any major hydrolysis products are determined using HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Evaluation: The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH. If significant hydrolysis is observed, further tiers of the study are conducted to identify the degradation products.[2][8][26][27][28]

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity is attributed to its ability to inhibit mitochondrial respiration by blocking electron transfer at the cytochrome bc₁ complex (Complex III) of the electron transport chain.[9][29] This disruption of ATP synthesis ultimately leads to fungal cell death.

Signaling Pathway: The Q-Cycle and this compound Inhibition

The cytochrome bc₁ complex facilitates the transfer of electrons from ubiquinol (QH₂) to cytochrome c through a process known as the Q-cycle. This compound acts as a Quinone outside Inhibitor (QoI), binding to the Qₒ site of cytochrome b, thereby preventing the oxidation of ubiquinol.

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Experimental Workflow: Assessing Mitochondrial Respiration Inhibition

A common method to assess the impact of a compound on mitochondrial respiration is by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.

Caption: Workflow for determining the inhibitory effect of this compound on mitochondrial oxygen consumption.

Conclusion

The physicochemical properties of this compound, including its low water solubility, high octanol-water partition coefficient, and specific stability profile, are critical to its function as an effective, broad-spectrum fungicide. Its mode of action, the targeted inhibition of the cytochrome bc₁ complex in the mitochondrial electron transport chain, provides a clear mechanism for its potent fungicidal activity. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible determination of these properties, ensuring a thorough understanding of this compound's behavior for research, development, and regulatory purposes.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 3. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 4. files.chemicalwatch.com [files.chemicalwatch.com]

- 5. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome bc1 complex - Proteopedia, life in 3D [proteopedia.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. This compound (Ref: CGA 279202) [sitem.herts.ac.uk]

- 10. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 12. Cytochrome_bc1_Complex [collab.its.virginia.edu]

- 13. oecd.org [oecd.org]

- 14. fao.org [fao.org]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. filab.fr [filab.fr]

- 18. Water Solubility | Scymaris [scymaris.com]

- 19. oecd.org [oecd.org]

- 20. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.uz]

- 21. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 22. lcslaboratory.com [lcslaboratory.com]

- 23. oecd.org [oecd.org]

- 24. consilab.de [consilab.de]

- 25. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 28. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 29. This compound | C20H19F3N2O4 | CID 11664966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trifloxystrobin: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. Its unique mode of action and wide range of activity have established it as a critical tool in the management of fungal pathogens across various agricultural and horticultural crops. This technical guide provides an in-depth analysis of this compound's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanism and experimental workflows. This compound is active against fungi from all four major classes: Ascomycetes, Deuteromycetes, Basidiomycetes, and Oomycetes.[1]

Core Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungal cells.[2][3] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] The consequent lack of energy leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[2]

Caption: Mechanism of action of this compound, inhibiting Complex III of the mitochondrial electron transport chain.

Spectrum of Activity: Quantitative Data

This compound exhibits a high level of activity against a wide array of fungal pathogens. The following tables summarize its efficacy, primarily expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or spore germination.

| Fungal Pathogen | Class | Disease | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Ascomycetes | White Mold | 0.06 | 0.01 - 0.80 | [2] |

| Cercospora zeae-maydis | Deuteromycetes | Gray Leaf Spot | 0.0023 | 0.0004 - 0.0034 | [4] |

| Botrytis cinerea | Deuteromycetes | Gray Mold | 1.78 (spore germination) | N/A | [3] |

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and the endpoint measured (e.g., mycelial growth vs. spore germination).

Downstream Cellular Effects and Signaling

The primary mode of action, the inhibition of mitochondrial respiration, triggers a cascade of downstream cellular events in the fungal pathogen. While research on the specific signaling pathways in fungi is ongoing, studies in other organisms provide insights into the potential consequences. For instance, in human cells, this compound-induced mitochondrial damage leads to mitophagy, a selective form of autophagy that removes damaged mitochondria.[5] It is plausible that similar quality control mechanisms are activated in fungal cells in response to mitochondrial stress.

Furthermore, the disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and induce apoptosis-like cell death pathways. The overall cellular response is a complex interplay between energy depletion, oxidative stress, and attempts at cellular repair and survival, ultimately leading to cell death in susceptible fungi.

Experimental Protocols

In Vitro Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the efficacy of a fungicide against the mycelial growth of a pathogen.

Caption: Workflow for the poisoned food technique to assess fungicide efficacy.

Detailed Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water and sterilize by autoclaving.

-

Fungicide Stock and Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of serial dilutions to achieve the desired final concentrations in the agar.

-

Media Amendment: Allow the autoclaved PDA to cool to approximately 45-50°C. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the target concentrations. Also, prepare control plates with the solvent alone.

-

Plating: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25°C) in the dark until the mycelial growth in the control plates reaches the edge of the plate.

-

Data Collection and Analysis: Measure the radial growth of the fungal colony in two perpendicular directions. Calculate the percentage of inhibition of mycelial growth for each concentration relative to the control. The EC50 value can then be determined using probit analysis or other statistical software.

In Vitro Susceptibility Testing: Broth Microdilution Method

This high-throughput method is used to determine the minimum inhibitory concentration (MIC) of a fungicide.

Caption: Workflow for the broth microdilution method to determine the MIC of a fungicide.

Detailed Methodology:

-

Media and Reagent Preparation: Prepare a suitable liquid medium, such as RPMI-1640, buffered to pH 7.0. Prepare serial two-fold dilutions of this compound in the medium at twice the final desired concentrations.

-

Inoculum Preparation: Grow the fungal isolate on a suitable agar medium to induce sporulation. Harvest the spores and suspend them in sterile saline. Adjust the spore suspension to the desired concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of each 2x fungicide dilution to the respective wells. Add 100 µL of the adjusted spore suspension to each well, resulting in the final desired fungicide concentrations and inoculum density. Include positive (no fungicide) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35°C for 24 to 72 hours, depending on the fungal species.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% or 100%) compared to the positive control. This can be assessed visually or by using a microplate reader.[6]

Conclusion

This compound remains a potent and versatile fungicide due to its broad spectrum of activity and unique mesostemic properties. Its primary mode of action, the inhibition of mitochondrial respiration, is a well-defined target that leads to effective control of a wide range of economically important fungal pathogens. The quantitative data on its efficacy, coupled with standardized experimental protocols, provide a solid foundation for its continued use in integrated disease management programs and for the development of new antifungal strategies. Further research into the downstream cellular responses in fungi will undoubtedly provide a more complete understanding of its fungicidal action and may reveal new avenues for enhancing its efficacy and managing resistance.

References

- 1. ijcmas.com [ijcmas.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Trifloxystrobin as a QoI Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin chemical class, designated as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from a highly specific, single-site mode of action: the inhibition of mitochondrial respiration in fungal cells. By binding to the Cytochrome bc1 complex (Complex III) of the electron transport chain, this compound effectively blocks the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This disruption of energy metabolism leads to the cessation of critical fungal life processes, including spore germination and mycelial growth. This guide provides a detailed examination of this mechanism, relevant quantitative data, experimental protocols for its study, and the biochemical basis of fungal resistance.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's efficacy is rooted in its ability to disrupt the fungal mitochondrial electron transport chain, a fundamental process for energy generation.[1][2] The fungicide's molecular target is the Cytochrome bc1 complex , also known as Complex III.[1]

Specifically, this compound binds to the Quinol outer (Qo) site of cytochrome b, a key subunit of the bc1 complex. This binding action physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1.[1] The blockage of this critical step in the respiratory process has a cascading effect:

-

Halts the Q-Cycle: The electron transfer from ubiquinol is a central part of the Q-cycle, which is essential for pumping protons across the inner mitochondrial membrane.

-

Prevents ATP Synthesis: By inhibiting the electron transport chain, the proton gradient necessary for driving ATP synthase is dissipated. This leads to a rapid depletion of cellular ATP.[1]

-

Inhibits Fungal Growth: Without sufficient ATP, the fungal cell cannot perform essential metabolic functions. This results in the potent inhibition of spore germination and mycelial proliferation, effectively preventing the establishment and spread of the fungal pathogen.[1]

This highly specific, single-site mode of action makes this compound a powerful fungicidal agent against a wide array of pathogens.[3]

Data Presentation: In Vitro Efficacy

The efficacy of this compound is quantified by determining the effective concentration that inhibits 50% of fungal growth (EC50). Lower EC50 values indicate higher fungicidal activity. The values can vary significantly depending on the fungal species, isolate sensitivity, and assay conditions.

| Fungal Pathogen | EC50 (µg/mL) | Remarks | Reference |

| Sclerotinia sclerotiorum | 0.01 - 0.80 (Mean: 0.06) | Baseline sensitivity of 166 isolates. | [4] |

| Phyllosticta ampelicida | 0.022 | Baseline EC50 value. | [4] |

| Cladobotryum mycophilum | 0.173 | Significant inhibitory effect observed. | [5] |

| Alternaria solani (sensitive isolates) | ~0.01 - 0.1 | Cross-sensitivity assessment with other QoIs. | [6] |

Experimental Protocols

Protocol for Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol outlines the standard amended agar medium method to determine the EC50 value of this compound against a filamentous fungus.[7][8]

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of working concentrations that will bracket the expected EC50 value (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).

-

Medium Amendment: Autoclave a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and cool it to approximately 50-55°C in a water bath. Add the appropriate volume of each this compound dilution (and a solvent-only control) to aliquots of the molten agar to achieve the desired final concentrations. Immediately pour the amended media into sterile petri dishes.[9]

-

Inoculation: From the growing edge of an actively growing, pure culture of the target fungus, excise a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer. Place one plug, mycelium-side down, in the center of each amended and control plate.[8]

-

Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: After a set incubation period (e.g., 3-7 days), when the colony in the control plate has reached a substantial diameter, measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug to get the net growth.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the percentage inhibition against the log of the fungicide concentration. Use probit analysis or a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.[10]

Protocol for Molecular Detection of G143A Resistance Mutation

This protocol describes a generalized Allele-Specific PCR (AS-PCR) method to detect the G143A point mutation in the fungal cytochrome b (cyt b) gene, which is the primary mechanism of resistance to QoI fungicides.[11][12]

-

DNA Extraction: Extract genomic DNA from a pure fungal culture or directly from infected host tissue using a commercial DNA extraction kit (e.g., DNeasy Plant Mini Kit).[13]

-

Primer Design: Design two forward primers and one common reverse primer.

-

Sensitive Primer (Forward S): Designed to specifically anneal to the wild-type allele (GGT codon for Glycine at position 143).

-

Resistant Primer (Forward R): Designed with a mismatch at the 3' end to specifically anneal to the mutant allele (GCT codon for Alanine at position 143).[11]

-

Common Reverse Primer: Anneals to a conserved region downstream of the mutation site.

-

-

PCR Amplification: Set up two separate PCR reactions for each DNA sample.

-

Reaction 1: DNA sample + Sensitive Primer (S) + Common Reverse Primer.

-

Reaction 2: DNA sample + Resistant Primer (R) + Common Reverse Primer.

-

Include positive controls (DNA from known sensitive and resistant isolates) and a negative control (no DNA template).

-

-

Thermocycling Conditions: Use a standard thermocycling program with an optimized annealing temperature to ensure specificity. A typical program includes:

-

Initial denaturation (e.g., 95°C for 5 min).

-

30-35 cycles of: denaturation (94°C for 30s), annealing (e.g., 58°C for 30s), and extension (72°C for 1 min).[11]

-

Final extension (72°C for 5 min).

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel stained with an intercalating dye (e.g., ethidium bromide).

-

Interpretation:

-

Sensitive Isolate: A band will be present only in the reaction with the sensitive primer set.

-

Resistant Isolate: A band will be present only in the reaction with the resistant primer set.

-

Heteroplasmy/Mixed Sample: Bands may be present in both reactions.

-

Mechanism of Fungal Resistance

The high specificity of QoI fungicides makes them prone to the development of resistance through single-gene mutations.[11]

-

Primary Mechanism: The predominant mechanism of resistance to this compound is a single nucleotide polymorphism (SNP) in the mitochondrial cytochrome b (cyt b) gene.[11]

-

G143A Mutation: The most common mutation results in a substitution of the amino acid glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This G143A mutation sterically hinders the binding of this compound to the Qo site, rendering the fungicide ineffective.[11][12]

-

Cross-Resistance: Because all strobilurin fungicides share the same target site, an isolate with the G143A mutation will typically exhibit cross-resistance to other fungicides in the QoI class.

Conclusion

This compound is a potent QoI fungicide that acts by specifically inhibiting mitochondrial respiration at the cytochrome bc1 complex. This targeted disruption of ATP synthesis is highly effective for controlling a broad spectrum of fungal pathogens. However, its single-site mode of action creates a high risk for the selection of resistant fungal strains, primarily through the G143A mutation in the cytochrome b gene. A thorough understanding of this mechanism, coupled with vigilant monitoring of fungal population sensitivity and strategic resistance management practices—such as rotating or mixing fungicides with different modes of action—is critical for preserving the long-term efficacy of this compound in global agriculture and disease management.[14]

References

- 1. Introduction to this compound Fungicide: A Modern Approach to Crop Protection [hbjrain.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. This compound can cure almost all fungal diseases, and cure thoroughly - Knowledge [ba.plant-growth-regulator.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen Blumeria graminis f. sp. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cloning of the Cytochrome b Gene From the Tomato Powdery Mildew Fungus Leveillula taurica Reveals High Levels of Allelic Variation and Heteroplasmy for the G143A Mutation [frontiersin.org]

- 14. Effective Use of this compound for Crop Protection Against Fungal Diseases [cnagrochem.com]

Methodological & Application

Application Note: High-Sensitivity Analysis of Trifloxystrobin Residues by HPLC-MS/MS

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Trifloxystrobin residues in various matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation, ensuring high recovery and efficiency. The subsequent analysis by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for the detection and quantification of this compound. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

This compound is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture to protect crops from fungal diseases. Due to its extensive use, there is a growing concern about its potential residues in food commodities and the environment. Therefore, the development of sensitive and reliable analytical methods for the determination of this compound residues is crucial for ensuring consumer safety and regulatory compliance. This application note describes a robust HPLC-MS/MS method for the analysis of this compound, offering high sensitivity, specificity, and throughput.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS method is employed for the extraction of this compound from various sample matrices.[1][2][3]

Materials:

-

Homogenized sample (e.g., tomato, rice, soil)

-

Acetonitrile (ACN) with 1% acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) or C18 sorbent (matrix-dependent)

-

Centrifuge tubes (15 mL and 50 mL)

-

Centrifuge

Procedure:

-

Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile with 1% acetic acid.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex immediately for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, and 900 mg of anhydrous MgSO₄. For pigmented samples, 50 mg of GCB can be added to remove interferences. For samples with high-fat content, C18 sorbent may be used.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient starting from 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Quantitative Data Summary

The performance of the HPLC-MS/MS method was validated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the table below.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.0005 - 0.22 µg/kg |

| Limit of Quantification (LOQ) | 0.01 - 0.74 µg/kg |

| Average Recovery | 73% - 109%[1] |

| Relative Standard Deviation (RSD) | < 15%[1] |

MRM Transitions for this compound

The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification and confirmation of this compound.[4][5][6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 409.1 | 186.1 | 206.0 | 20 |

Mandatory Visualizations

References

Application Notes and Protocols for Trifloxystrobin Seed Treatment in Disease Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trifloxystrobin as a seed treatment for the control of various fungal plant diseases. The information is intended to guide research and development efforts in the field of crop protection.

Introduction

This compound is a broad-spectrum fungicide belonging to the strobilurin class (QoI fungicides).[1][2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain at the cytochrome bc1 complex (Complex III).[1][2][3] This disruption of ATP production effectively prevents fungal spore germination and mycelial growth.[1][4] As a seed treatment, this compound provides preventative and curative action against a range of seed-borne and soil-borne fungal pathogens, promoting healthy seedling establishment and protecting yield potential.[2][5]

Mechanism of Action Signaling Pathway

This compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex within the fungal mitochondrial respiratory chain. This binding action inhibits the transfer of electrons, which is a critical step in the production of ATP, the cell's primary energy source. The disruption of energy production ultimately leads to the cessation of fungal growth and development.[1][2]

Caption: Mechanism of action of this compound.

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound seed treatments from various research studies.

Table 1: Efficacy of this compound Seed Treatment against Rhizoctonia solani in Mungbean

| Treatment (Active Ingredients) | Application Rate (per kg of seed) | Foliar Blight Incidence (%) | Disease Inhibition (%) | Seed Yield (q/ha) |

| Tebuconazole 50% + this compound 25% WG | 1.5 g | 10.76 | 83.70 | 14.20 |

| Untreated Control | - | 66.00 | - | 5.70 |

Source: Adapted from a 2018 study on mungbean.[3][4]

Table 2: Efficacy of this compound Seed Treatment on Wheat Germination against Bipolaris sorokiniana

| Treatment (Active Ingredients) | Germination (%) |

| This compound 500 SC | 91.20 |

| Flint (this compound) 50 WG | 90.40 |

| This compound + Tebuconazole 080 FS | 82.80 |

| Nativo (this compound 25% + Tebuconazole 50%) 75 WG | 84.40 |

| Untreated Control | Not specified |

Note: Data represents germination percentage from a blotter paper method.[6]

Table 3: Efficacy of this compound-based Seed Treatments on Various Crops

| Crop | Pathogen(s) | This compound-based Product | Key Findings |

| Canola, Pea, Lentil, Chickpea, Corn | Rhizoctonia solani, Fusarium avenaceum | Trilex FL (this compound) | Excellent control of seed rot and pre-emergence damping-off.[4] |

| Cotton | Seed-borne fungi (e.g., Alternaria leaf spot) | Penflufen + this compound FS | Superior germination, crop density, and seedling vigor; 58.34% control of Alternaria leaf spot and a 77.77% increase in yield.[7] |

| Wheat | Bipolaris sorokiniana (Spot Blotch) | Seed treatment with Vitavax + foliar sprays of Tebuconazole + this compound | Minimum plant disease intensity (19.31%) compared to control (76.22%).[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound seed treatment.

Protocol for Laboratory-Based Seed Treatment

This protocol is designed for treating small batches of seeds for research purposes.

Materials:

-

Certified seeds of the target crop

-

This compound-based fungicide formulation

-

Distilled water

-

Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

-

Sterile sealable plastic bags or containers

-

Pipettes or syringes for accurate liquid measurement

-

Balance for weighing seeds

-

Laminar flow hood or a clean, dust-free area

-

Drying trays or screens

Procedure:

-

Seed Preparation: Weigh the desired amount of seeds for each treatment group. Ensure seeds are clean and free from debris.

-

Slurry Preparation:

-

Refer to the product label for the recommended application rate (e.g., g or ml of product per kg of seed).

-

Calculate the amount of this compound formulation needed for your batch of seeds.

-

Prepare a slurry by diluting the calculated amount of the fungicide with a small volume of distilled water. A common starting point for slurry volume is 5-10 ml per kg of seed, but this may need to be optimized for uniform coverage without overwetting the seeds.

-

-

Seed Treatment:

-

Place the seeds in a labeled, sealable plastic bag.

-

Add the prepared slurry to the bag.

-

Inflate the bag with air and seal it.

-

Shake the bag vigorously for 1-2 minutes to ensure even coating of all seeds. Visually inspect for uniform color coverage.

-

-

Drying:

-

Spread the treated seeds in a thin layer on a clean drying tray or screen.

-

Allow the seeds to air dry completely in a well-ventilated area, such as a laminar flow hood, for at least 24 hours or until they are no longer tacky. Avoid direct sunlight or high heat, which can affect seed viability.

-

-

Storage: Once completely dry, the treated seeds can be packaged in labeled bags and stored in a cool, dry place until planting.

Protocol for Evaluating Efficacy Against Seed-borne Pathogens (Blotter Method)

This method is used to assess the effectiveness of the seed treatment in controlling seed-borne fungi.

Materials:

-

Treated and untreated (control) seeds

-

Sterile Petri dishes (9 cm diameter)

-

Sterile filter paper or blotter paper

-

Sterile distilled water

-

Incubator

-

Stereomicroscope

Procedure:

-

Plate Preparation: Place three layers of sterile filter paper in each sterile Petri dish. Moisten the filter paper with sterile distilled water.

-

Seed Plating: Aseptically arrange a known number of treated seeds (e.g., 10-25) on the surface of the moist filter paper in each Petri dish. Include an equal number of untreated control seeds in separate dishes.

-

Incubation: Incubate the plates at a suitable temperature and light cycle for the target pathogen (e.g., 25±2°C with a 12-hour light/dark cycle) for 7-10 days.

-

Data Collection:

-

After the incubation period, examine each seed under a stereomicroscope for the presence of fungal growth.

-

Identify the fungal colonies based on their morphological characteristics.

-

Calculate the percentage of infected seeds for both treated and control groups.

-

Calculate the percentage of germination for each treatment.

-

Protocol for Greenhouse Efficacy Trial

This protocol assesses the performance of treated seeds under controlled growing conditions.

Materials:

-

Treated and untreated (control) seeds

-

Pots or trays filled with sterilized potting mix or soil

-

Greenhouse facilities with controlled temperature, light, and humidity

-

Inoculum of the target soil-borne pathogen (e.g., Rhizoctonia solani, Fusarium spp.) (optional, for challenging the treatment)

Procedure:

-

Pathogen Inoculation (if applicable): If testing against a specific soil-borne pathogen, thoroughly mix a known quantity of the fungal inoculum into the potting medium before filling the pots.

-

Sowing: Plant a predetermined number of treated and untreated seeds at a uniform depth in the pots.

-

Experimental Design: Arrange the pots in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.

-

Growth Conditions: Maintain optimal growing conditions for the specific crop being tested.

-

Data Collection:

-

Emergence: Count the number of emerged seedlings at regular intervals (e.g., 7, 14, and 21 days after sowing).

-

Disease Incidence: Assess the seedlings for symptoms of damping-off or root rot. Calculate the percentage of diseased seedlings.

-

Plant Vigor: Measure parameters such as seedling height, shoot and root biomass (fresh and dry weight) at the end of the experiment.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a seed treatment experiment and the logical relationship between this compound application and disease control.

Caption: A typical experimental workflow for seed treatment.

Caption: Logical relationship of this compound seed treatment.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. Management of wheat spot blotch, Bipolaris sorokiniana (Sacc.) using novel fungicides and bioagents [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hasanuzzaman.weebly.com [hasanuzzaman.weebly.com]

Application Notes and Protocols for Foliar Spray of Trifloxystrobin

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application techniques for Trifloxystrobin, a broad-spectrum strobilurin fungicide. Proper application is critical to maximize its efficacy in controlling a wide range of fungal diseases. This compound's unique mesostemic activity, which includes strong affinity for plant surfaces, translaminar movement, and vapor phase redistribution, ensures comprehensive protection when applied correctly.[1]

Mechanism of Action

This compound is a Quinone outside Inhibitor (QoI) fungicide.[2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3] This binding action blocks electron transfer, which disrupts the production of adenosine triphosphate (ATP), the main energy source for cellular processes.[2][4] The disruption of energy production effectively halts fungal spore germination and mycelial growth.[1][4]

Caption: this compound's mechanism of action in the fungal mitochondrial ETC.

Factors Influencing Foliar Application Efficacy

The effectiveness of a this compound foliar spray is dependent on a range of interconnected factors. Optimizing these parameters is essential for achieving desired disease control. Key considerations include application timing, dosage, spray coverage, and the use of adjuvants.

Caption: Key factors influencing the efficacy of foliar fungicide applications.

-

Application Timing: For optimal efficacy, this compound is often recommended as a preventative treatment or at the first sign of disease.[2] Application at critical crop growth stages, such as the flag leaf stage in cereals, is crucial for protecting yield potential.[1]

-

Dosage Rates: Recommended application rates typically range from 100 to 200 grams per hectare, depending on the crop and disease severity.[5] It is crucial to adhere to label recommendations to ensure effectiveness and manage resistance.[2]

-

Spray Coverage: Thorough and uniform spray coverage is essential for contact fungicides and those with mesostemic properties like this compound.[1][4] Application methods, whether dilute or concentrate spraying, should ensure the product reaches the target areas of the plant.[3]

-

Adjuvants: The addition of adjuvants, such as surfactants or oils, can significantly enhance performance.[6] Adjuvants improve the spray solution's properties by reducing surface tension for better spreading, increasing adhesion to the leaf surface, and enhancing penetration through the plant cuticle.[6][7]

-

Environmental Conditions: Factors like temperature, humidity, and rainfall can impact efficacy. This compound's mesostemic nature provides good rainfastness shortly after application.[1]

Quantitative Efficacy Data

The efficacy of this compound, alone or in combination, has been quantified in various studies. The following tables summarize key performance data.

Table 1: Efficacy of this compound against Sclerotinia sclerotiorum on Oilseed Rape

| Concentration (µg/mL) | Efficacy Type | Efficacy (%) |

|---|---|---|

| 5 | Preventive | 71.4 |

| 15 | Preventive | 96.5 |

| 45 | Preventive | 100.0 |

| 5 | Curative | 40.6 |

| 15 | Curative | 48.7 |

| 45 | Curative | 73.4 |

Data sourced from a study on potted oilseed rape plants.[8]

Table 2: Impact of this compound on Disease Control and Yield in Wheat

| Target Diseases | Parameter | Result |

|---|---|---|

| Rusts, Powdery Mildew | Disease Incidence Reduction | >70% |

| Rusts, Powdery Mildew | Average Yield Increase | 8-12% |

Data from field trials where this compound was applied at the flag leaf stage.[1]

Table 3: Efficacy of this compound + Tebuconazole against Rice Sheath Blight

| Treatment | Dose (g/ha) | Disease Incidence (%) | Grain Yield ( kg/ha ) |

|---|---|---|---|

| Tebuconazole + this compound | 250 | 25.10 | 5010 |

| Tebuconazole + this compound | 300 | 21.37 | 5120 |

| Tebuconazole + this compound | 400 | 17.63 | 5280 |

| Untreated Control | - | 79.57 | 3940 |

Data from a field study assessing a combination fungicide formulation.[9]

Experimental Protocols

Detailed and standardized protocols are necessary to evaluate the efficacy of fungicide applications accurately.

This protocol outlines a method for determining the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen using a multiwell plate assay.

Caption: Workflow for determining the in vitro EC₅₀ value of this compound.

Methodology:

-

Fungicide Preparation: Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone). Perform serial dilutions to obtain a range of test concentrations.[10]

-

Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and cool it to approximately 50-55°C.

-

Amending Media: Add the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the solvent alone.

-

Plating: Dispense the amended and control media into sterile 24-well or 96-well microtiter plates.[11] Allow the media to solidify.

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of the agar in each well.[11]

-

Incubation: Seal the plates and incubate them under controlled conditions (e.g., 20°C, darkness) until the fungal growth in the control wells is substantial.[11]

-

Data Collection: Measure the diameter of the fungal colonies in two perpendicular directions for each well.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by performing a probit analysis of the dose-response data.[10]

This protocol provides a framework for conducting field trials to evaluate the efficacy of this compound foliar sprays under real-world agricultural conditions.

Caption: General workflow for a field trial evaluating this compound efficacy.

Methodology:

-

Experimental Design: Select a site with a history of the target disease. Use a randomized complete block design (RCBD) with at least three or four replications for each treatment.[9]

-

Treatments: Include an untreated control, this compound at proposed label rates (and potentially rates above and below), and a widely used reference fungicide for comparison.[12]

-

Crop Management: Grow a susceptible cultivar of the target crop using standard agronomic practices for the region.[12]

-

Application: Calibrate spray equipment (e.g., backpack or tractor-mounted sprayer) to deliver a precise volume per unit area. Apply treatments at the specified crop growth stage or upon initial observation of disease symptoms.[13] Record environmental conditions during application.

-

Disease Assessment: Evaluate disease incidence (percentage of infected plants) and severity (area of plant tissue affected) at regular intervals post-application using standardized rating scales.[9]

-

Agronomic and Yield Data: Monitor plots for any signs of phytotoxicity. At the end of the season, harvest the plots individually and measure the marketable yield and relevant quality parameters.[12][13]

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in disease control and yield among the treatments.[10]

Resistance Management

To ensure the long-term efficacy of this compound, it is critical to implement a resistance management strategy. As a Group 11 (QoI) fungicide, it should be used in rotation or as a tank-mix with fungicides from different Fungicide Resistance Action Committee (FRAC) groups.[2] Avoid consecutive applications of QoI fungicides and always adhere to the recommended application rates and frequencies specified on the product label.[2]

References

- 1. Unlocking Crop Potential: The Efficacy of this compound Fungicide in Modern Agriculture [hbjrain.com]

- 2. Introduction to this compound Fungicide: A Modern Approach to Crop Protection [hbjrain.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 5. youtube.com [youtube.com]

- 6. omexcanada.com [omexcanada.com]

- 7. extension.psu.edu [extension.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. researchgate.net [researchgate.net]

Determining Trifloxystrobin Concentration in Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of trifloxystrobin concentration in various environmental samples. The methodologies outlined are based on established analytical techniques and are intended to provide a comprehensive guide for accurate and reliable quantification of this widely used fungicide.

Introduction

This compound is a broad-spectrum fungicide belonging to the strobilurin class. Its widespread use in agriculture necessitates robust and sensitive analytical methods to monitor its presence and concentration in environmental matrices to ensure environmental safety and regulatory compliance.[1] This document details the most common and effective methods for this compound analysis, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Analytical Methods Overview

The primary methods for the determination of this compound and its main metabolite, this compound acid (CGA321113), are based on chromatographic techniques.[2][3] These methods offer high selectivity and sensitivity, which are crucial for analyzing complex environmental samples.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most frequently employed technique due to its excellent sensitivity and specificity. It is suitable for a wide range of environmental samples, including water, soil, and various crops.[3][4][5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also utilized for this compound analysis, often in conjunction with a derivatization step to improve the volatility of the analyte. It provides good performance, particularly for less polar compounds.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid and high-throughput screening approach for this compound. While it may not provide the same level of specificity and quantification as chromatographic methods, it is a valuable tool for preliminary sample screening.[7][8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound determination in different environmental matrices.

Table 1: HPLC-MS/MS Methods

| Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Tomato & Soil | QuEChERS | 0.0005 mg/kg (this compound)0.001 mg/kg (this compound acid) | - | 73-99 (this compound)75-109 (this compound acid) | [3] |

| Rice & Soil | QuEChERS-based SPE | 0.22 µg/kg | - | 74.2-107.4 | [4] |

| Wheat | QuEChERS-based SPE | - | 2 µg/kg | 78-96 | [4] |

| Wheat (grains) | QuEChERS-based SPE | - | 0.01 mg/kg | 84-106 | [4] |

| Wheat (plants/straw) | QuEChERS-based SPE | - | 0.05 mg/kg | 84-106 | [4] |

| Milk, Eggs, Pork | QuEChERS | - | 1 ng/g | 81-100 (this compound)76-96 (this compound acid) | [2] |